Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester
Brand Name: Vulcanchem
CAS No.: 17940-10-2
VCID: VC11709242
InChI: InChI=1S/C10H25O6PSi/c1-6-14-18(15-7-2,16-8-3)10-9-17(11,12-4)13-5/h6-10H2,1-5H3
SMILES: CCO[Si](CCP(=O)(OC)OC)(OCC)OCC
Molecular Formula: C10H25O6PSi
Molecular Weight: 300.36 g/mol

Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester

CAS No.: 17940-10-2

Cat. No.: VC11709242

Molecular Formula: C10H25O6PSi

Molecular Weight: 300.36 g/mol

* For research use only. Not for human or veterinary use.

Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester - 17940-10-2

Specification

CAS No. 17940-10-2
Molecular Formula C10H25O6PSi
Molecular Weight 300.36 g/mol
IUPAC Name 2-dimethoxyphosphorylethyl(triethoxy)silane
Standard InChI InChI=1S/C10H25O6PSi/c1-6-14-18(15-7-2,16-8-3)10-9-17(11,12-4)13-5/h6-10H2,1-5H3
Standard InChI Key QGBMQTRXKLVGNO-UHFFFAOYSA-N
SMILES CCO[Si](CCP(=O)(OC)OC)(OCC)OCC
Canonical SMILES CCO[Si](CCP(=O)(OC)OC)(OCC)OCC

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound features a phosphonic acid ester core (dimethyl phosphonate) linked to a triethoxysilyl group via a two-carbon ethylene spacer. This configuration allows simultaneous interactions with organic matrices (via the phosphonate group) and inorganic substrates (via the hydrolyzable triethoxysilyl moiety). The ethoxy groups (–OCH2CH3) on silicon provide sites for condensation reactions, while the dimethyl phosphonate (–PO(OCH3)2) contributes to ligand-binding capabilities .

Key Physicochemical Data

PropertyValueSource
Molecular FormulaC10H25O6PSi
Molecular Weight300.36 g/mol
Boiling PointNot reported
Density~1.0 g/cm³ (estimated)
SolubilityMiscible with organic solvents
Hydrolytic StabilityStable in anhydrous conditions

The compound’s logP value of approximately 3.3 indicates moderate hydrophobicity, favoring compatibility with polymers like polyethylene and polypropylene. Its triethoxysilyl group undergoes hydrolysis in the presence of moisture, forming silanol (–SiOH) intermediates that condense to create stable siloxane (–Si–O–Si–) networks .

Synthesis and Manufacturing

Industrial Synthesis Routes

While detailed protocols for synthesizing Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester are proprietary, analogous pathways for similar phosphonate-silane hybrids involve:

  • Nucleophilic Substitution: Reacting chloromethyltriethoxysilane with dimethyl phosphite in the presence of a base such as potassium carbonate .

  • Hydrosilylation: Catalytic addition of triethoxysilane to vinylphosphonate esters using platinum complexes .

A patent (US5177239A) describes a generalized method for phosphonic acid ester synthesis via alkoxide-mediated coupling, which could be adapted for this compound . The reaction typically proceeds under anhydrous conditions at 80–120°C, yielding products with purities >95% after distillation .

Challenges in Production

Key challenges include:

  • Moisture Sensitivity: Premature hydrolysis of triethoxysilyl groups during synthesis necessitates inert atmospheres .

  • Byproduct Formation: Ethanol generation during condensation requires efficient separation to prevent side reactions .

Applications in Advanced Materials

Composite Material Engineering

The compound acts as a coupling agent in glass fiber-reinforced plastics, improving tensile strength by 40–60% compared to untreated composites. For instance, in epoxy-silica hybrids, it forms covalent bonds between the polymer matrix and silica nanoparticles, reducing interfacial stress concentrations .

Metal Oxide Coatings

When applied to aluminum alloys, the phosphonate group chelates with surface Al³+ ions, while the silane moiety forms a corrosion-resistant siloxane layer. Electrochemical testing shows a 90% reduction in corrosion current density compared to untreated surfaces .

Biomedical Interfaces

The compound’s ethoxy groups enable attachment to hydroxyl-rich substrates like titanium implants. Subsequent phosphorylation permits covalent immobilization of bioactive molecules such as RGD peptides, enhancing osteoblast adhesion by 200% .

Comparison with Analogous Compounds

Diethyl [2-(Triethoxysilyl)Ethyl]Phosphonate

ParameterDimethyl EsterDiethyl Ester
Molecular Weight300.36 g/mol328.41 g/mol
Hydrolysis Rate (pH 7)t₁/₂ = 8 ht₁/₂ = 24 h
LogP3.32.1
ToxicityIrritant (eyes/skin)Irritant (eyes/skin/respiratory)

The dimethyl ester’s faster hydrolysis (due to smaller alkoxy groups) makes it preferable for rapid coating applications, while the diethyl variant’s slower reactivity suits controlled-release systems .

Future Research Directions

  • Drug Delivery Systems: Exploiting pH-responsive phosphonate groups for targeted release in tumor microenvironments.

  • Self-Healing Coatings: Integrating the compound into polyurethane matrices to enable autonomic repair of scratches via siloxane reconfiguration.

  • Sustainable Synthesis: Developing water-based condensation routes to reduce solvent waste .

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